N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid
Description
Comparative Structural Analysis of Methotrexate and Folate
| Feature | Methotrexate | Folate (Tetrahydrofolate) |
|---|---|---|
| Pteridine Ring | 2,4-diamino-7-methyl-4-oxo | 2-amino-4-oxo (reduced to THF) |
| Bridging Group | Methylamino-benzoyl | Para-aminobenzoyl |
| Glutamate Residues | Single L-glutamate | Poly-γ-glutamate chain |
| Functional Role | DHFR inhibition | C1 carrier in nucleotide synthesis |
This structural divergence from endogenous folate underpins methotrexate’s mechanism as a competitive inhibitor of dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism.
Functional Group Analysis in the Context of Folate Analog Design
Pteridine Ring Modifications
The 2,4-diaminopteridine system serves as the pharmacophore for DHFR binding. Quantum mechanical studies reveal that the electron-deficient nature of the oxidized pteridine ring enhances π-stacking interactions with aromatic residues in the DHFR active site. The 7-methyl group introduces steric hindrance that disrupts substrate orientation, while the 4-keto group mimics the transition state during folate reduction.
Benzoyl Linker and Glutamate Tail
The methylamino-benzoyl bridge positions the pteridine and glutamate moieties in optimal spatial alignment for target engagement. Unlike natural folates, methotrexate’s single glutamate residue prevents recognition by folate transporters, necessitating active uptake via the reduced folate carrier (RFC). This property limits off-target effects while concentrating the drug in rapidly dividing cells.
Critical Functional Groups and Their Roles
| Functional Group | Role in Activity |
|---|---|
| 2,4-Diaminopteridine | DHFR active site binding |
| 7-Methyl substituent | Metabolic stabilization |
| 4-Oxo group | Transition state mimicry |
| Methylamino bridge | Spatial orientation of moieties |
| L-Glutamate | Cellular retention via polyglutamylation |
The synergy between these groups enables methotrexate to achieve sub-nanomolar affinity for human DHFR , making it 1,000-fold more potent than its natural substrate. Recent advances in antifolate design, such as trimetrexate , have sought to eliminate the glutamate dependency to bypass resistance mechanisms, though these analogs often sacrifice target specificity.
Properties
Molecular Formula |
C20H21N7O6 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t12-/m0/s1 |
InChI Key |
BZOCHAZPJDIZAC-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Functionalization
- The pteridine ring is typically synthesized or sourced as 2,4-diamino-6-hydroxymethylpteridine or related derivatives
- Chloromethylation at the 6-position is achieved by reacting 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride at room temperature without solvent or catalyst, yielding 2,4-diamino-6-chloromethylpteridine hydrochloride with high purity and solubility advantages for further reactions
Reduction and Methylation
- The 7-methyl substitution and the 1,4-dihydro-4-oxo tautomeric form are stabilized during synthesis
- The 2-amino group remains intact for subsequent coupling
Preparation of the Benzoyl-L-Glutamic Acid Derivative
- The benzoyl portion is functionalized with an amino group at the para position (4-position) to enable nucleophilic substitution
- L-Glutamic acid or its diethyl ester is used as the backbone for conjugation
- Diethyl N-[4-(methylamino)benzoyl]glutamate is a common intermediate, allowing alkylation at the methylamino group
Coupling Reaction: Alkylation Step
- The key step is the alkylation of the diethyl N-[4-(methylamino)benzoyl]glutamate with the chloromethyl pteridine hydrochloride
- Reaction conditions:
- Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide)
- Potassium iodide as a catalyst to facilitate halide exchange and improve alkylation efficiency
- Controlled temperature to avoid racemization of the chiral center of glutamic acid
- The product is diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate, a key intermediate
Hydrolysis to Final Acid Form
- The ester groups are hydrolyzed to yield the free acid form of N-[4-[[(2-amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
- Hydrolysis conditions:
- Sodium hydroxide in aqueous ethanol or similar basic aqueous alcoholic media
- Mild conditions to prevent decomposition or racemization
- Purification involves precipitation, centrifugation, and washing rather than chromatographic methods, yielding high purity product
Alternative Synthesis via Cyclization
- Some methods start from p-aminobenzoyl glutamic acid, 2,4,5-triamino-6-hydroxypyrimidine, and trichloroacetone in the presence of sodium metabisulfite and sodium acetate to maintain pH 3.4–3.6 at 36–40 °C for 6 hours
- This leads to cyclization forming the pteridine ring system and subsequent folic acid derivatives, including the target compound as an orange-red precipitate
- Alternatively, α,β-dibromopropionaldehyde can be used instead of trichloroacetone for condensation under similar conditions
Summary Table of Preparation Steps
| Step No. | Reaction/Process | Conditions & Reagents | Outcome/Intermediate |
|---|---|---|---|
| 1 | Chloromethylation of 2,4-diamino-6-hydroxymethylpteridine | Thionyl chloride, room temp, no solvent/catalyst | 2,4-diamino-6-chloromethylpteridine hydrochloride |
| 2 | Preparation of diethyl N-[4-(methylamino)benzoyl]glutamate | Standard esterification and amination | Benzoyl-L-glutamate ester with methylamino substituent |
| 3 | Alkylation of benzoyl ester with chloromethyl pteridine | Polar aprotic solvent, potassium iodide catalyst | Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate |
| 4 | Hydrolysis of ester groups | NaOH in aqueous ethanol, mild conditions | This compound |
| 5 | Alternative cyclization synthesis | p-Aminobenzoyl glutamic acid + triamino hydroxypyrimidine + trichloroacetone, pH 3.4–3.6, 36–40 °C, 6h | Direct formation of folic acid derivatives including target compound |
Analytical and Purity Considerations
- High-performance liquid chromatography (HPLC) is the standard analytical method for purity assessment
- Optical purity is maintained throughout synthesis, especially at the L-glutamic acid stereocenter, avoiding racemization
- Purification avoids complex chromatographic steps, relying on precipitation and washing, facilitating scale-up
Chemical Reactions Analysis
Types of Reactions
Folic acid undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid, which are biologically active forms.
Reduction: It can be reduced to form dihydrofolate and tetrahydrofolate, essential for cellular functions.
Substitution: Folic acid can undergo substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methyltetrahydrofolate
Scientific Research Applications
Folic acid has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Essential for cell division and growth, making it crucial in studies involving cellular biology.
- Medicine : Used in the treatment of megaloblastic anemia and as a supplement during pregnancy to prevent neural tube defects.
- Industry : Added to food products for fortification and used in the production of pharmaceuticals .
Mechanism of Action
Folic acid exerts its effects by acting as a coenzyme in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It is converted into its active forms, dihydrofolate and tetrahydrofolate, which participate in one-carbon transfer reactions. These reactions are crucial for the synthesis of purines and thymidylate, essential components of DNA .
Comparison with Similar Compounds
Folic Acid (Pteroyl-L-Glutamic Acid)
Structure: C₁₉H₁₉N₇O₆, featuring a pteridine ring linked to para-aminobenzoic acid (PABA) and L-glutamic acid . Key Differences: Lacks the 7-methyl group present in the target compound. Function: Essential for DNA synthesis, red blood cell formation, and prevention of neural tube defects. Acts as a precursor to tetrahydrofolate (THF) . Stability: Sensitive to heat, light, and oxidation, requiring protective formulations in pharmaceuticals and fortified foods . Therapeutic Use: Treats megaloblastic anemia and dietary deficiencies; used in prenatal supplements .
Methotrexate (N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid)
Structure: C₂₀H₂₂N₈O₅, with 2,4-diamino substitutions on the pteridine ring and a methylamino bridge . Key Differences:
- 2,4-Diamino groups enhance binding to dihydrofolate reductase (DHFR).
- Methylamino bridge increases metabolic stability compared to folic acid. Function: Potent DHFR inhibitor, blocking nucleotide synthesis and used in cancer chemotherapy and autoimmune diseases . Pharmacokinetics: Higher potency but requires leucovorin rescue to mitigate toxicity .
Leucovorin (Calcium [4-({[(RS)-2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-tetrahydro-pteridin-6-yl]methyl}amino)benzoyl]-L-glutamate)
Structure: C₂₀H₂₁CaN₇O₇, a 5-formyl-THF derivative with a reduced pteridine ring . Key Differences: Formyl group at position 5 and tetrahydro state improve bioavailability. Function: Rescues normal cells from methotrexate toxicity by bypassing DHFR inhibition. Also used in colorectal cancer therapy with fluorouracil .
Quinazolinyl Analogs (e.g., N-(4-{[(2-Amino-4-hydroxyquinazolin-6-yl)methyl]formylamino}benzoyl)-L-glutamic acid)
Structure : Quinazoline replaces pteridine, with formyl and hydroxyl substitutions .
Key Differences :
- Quinazoline core alters binding kinetics to folate receptors and enzymes.
- Formyl group may mimic folinic acid derivatives.
5-Hydroxymethyl-5,6-Dihydrofolic Acid
Structure : C₂₀H₂₁N₇O₇, featuring a hydroxymethyl group on the dihydropteridine ring .
Key Differences : Hydroxymethyl modification stabilizes the reduced dihydrofolate state.
Function : Intermediate in folate metabolism, critical for serine and glycine synthesis .
D-Glutamic Acid Isomer of Folic Acid
Structure : Mirror-image stereochemistry at the glutamic acid residue (C₁₉H₁₉N₇O₆) .
Key Differences : Inactive form due to incorrect stereochemistry for enzyme recognition .
Implications : Highlights the necessity of L-glutamate for folate activity.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Structural Features | Therapeutic/Functional Role | Evidence ID |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₁N₇O₆ (inferred) | 7-Methyl-pteridinyl, L-glutamate | Potential antifolate/experimental | - |
| Folic Acid | C₁₉H₁₉N₇O₆ | Pteridinyl, L-glutamate | Anemia treatment, prenatal care | [1, 3, 12] |
| Methotrexate | C₂₀H₂₂N₈O₅ | 2,4-Diamino-pteridinyl, methylamino | Cancer chemotherapy | [14, 11] |
| Leucovorin Calcium | C₂₀H₂₁CaN₇O₇ | 5-Formyl-THF, calcium salt | Rescue agent, adjuvant therapy | [10] |
| Quinazolinyl Analog | C₂₀H₂₁N₇O₆ | Quinazoline core, formyl group | Anticancer research | [2, 5] |
| 5-Hydroxymethyl-5,6-Dihydrofolate | C₂₀H₂₁N₇O₇ | Hydroxymethyl-dihydropteridine | Metabolic intermediate | [4] |
Research Findings and Implications
- Methotrexate’s Superior Binding: The 2,4-diamino substitution and methylamino bridge confer 1000-fold higher DHFR affinity than folic acid, enabling clinical efficacy at nanomolar concentrations .
- Steric Effects of Methyl Groups : The 7-methyl group in the target compound may hinder enzyme interactions compared to folic acid, as seen in studies where methyl substitutions on pteridine alter DHFR inhibition .
- Stereochemical Specificity : The D-glutamate isomer’s inactivity underscores the precision required in folate biosynthesis pathways .
- Quinazoline Antifolates : These analogs demonstrate variable activity against folate-dependent enzymes, suggesting tailored modifications could optimize therapeutic indices .
Biological Activity
N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid (commonly referred to as a derivative of methotrexate) is a compound with significant biological activity, particularly in the context of cancer treatment and enzymatic inhibition. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes pteridine and glutamic acid moieties. Its chemical formula is with a molecular weight of 538.48 g/mol. The IUPAC name is:
This compound primarily acts as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells. The compound's structural modifications enhance its affinity for TS compared to traditional folate analogs.
Biological Activity
1. Inhibition of Thymidylate Synthase:
- The compound has been shown to competitively inhibit TS with a Ki value of approximately 2.3 µM . This competitive inhibition suggests that it can effectively compete with the natural substrate 5,10-methylenetetrahydrofolate.
2. Antitumor Activity:
- In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including L1210 leukemia cells, with an IC50 value of 0.52 µM .
3. Folylpolyglutamate Synthetase Substrate:
- The compound acts as a substrate for murine folylpolyglutamate synthetase, displaying kinetic characteristics similar to aminopterin, which further supports its potential utility in cancer therapy .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how is its purity validated?
The compound is synthesized via multi-step reactions, often starting with pteridine derivatives and coupling to L-glutamic acid via a benzoyl linker. Key steps include alkylation of the pteridinylmethyl group and amide bond formation. Purity is validated using HPLC (≥98% purity) with reference standards like Methotrexate impurity C (USP) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity (e.g., m/z 441.40 for [M+H]⁺ and characteristic benzoyl/pteridine NMR signals) .
Q. What analytical techniques are recommended for structural confirmation?
Q. How is the compound quantified in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D₃-methotrexate) achieves sensitivity in the ng/mL range. Mobile phases typically use ammonium formate/acetonitrile gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., formylation or methylation) alter biological activity?
- N⁽¹⁰⁾-Methylation (as in Methopterin) reduces folate pathway activity by 50% compared to folic acid, likely due to impaired binding to dihydrofolate reductase (DHFR) .
- 5-Formyl derivatives (e.g., 10-Formylfolic acid) show enhanced stability in acidic environments, making them suitable for in vitro enzyme assays .
- Nitroso derivatives exhibit unique degradation profiles under UV light, requiring dark storage conditions .
Q. How can contradictory data on cytotoxicity be resolved?
Discrepancies in LD₅₀ values (e.g., 282 mg/kg vs. 631 mg/kg in rodents) may arise from differences in salt forms (e.g., monosodium vs. free acid) or administration routes (i.v. vs. oral). Standardize protocols using pharmacopeial reference materials (USP) and control for metabolic differences using knock-out cell models (e.g., DHFR-deficient lines) .
Q. What experimental models best elucidate its role in folate metabolism?
- In vitro : DHFR inhibition assays (IC₅₀ determination) with purified enzyme .
- In vivo : Knockout mice (Folr1⁻/⁻) to study tissue-specific uptake .
- Microscopy : Fluorescently tagged analogs (e.g., FITC conjugates) for subcellular localization in HeLa cells .
Methodological Considerations
Q. How to assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS. Degradation peaks at pH <3 correlate with pteridine ring hydrolysis .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light; use amber vials for storage .
Q. What strategies mitigate interference from metabolites in activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
